Cas no 77605-88-0 (5-ethyl-3-morpholinone)

5-ethyl-3-morpholinone 化学的及び物理的性質
名前と識別子
-
- 5-Ethylmorpholin-3-one
- 5-ETHYL-3-MORPHOLINONE
- 5-ethyl-3-morpholinone(SALTDATA: FREE)
- 3-Morpholinone,5-ethyl
- MFCD10686574
- CS-0146685
- CXYFOAYSBFEKMT-UHFFFAOYSA-N
- AB56433
- AKOS006303610
- BS-25960
- DTXSID20569240
- EN300-155452
- 5-ethyl-tetrahydro-1,4-oxazin-3-one
- AT30201
- 5-Ethyl-3-morpholinone, AldrichCPR
- 77605-88-0
- CDA60588
- SCHEMBL1007032
- DB-207097
- (5S)-5-ethylmorpholin-3-one
- 5-ethyl-3-morpholinone
-
- MDL: MFCD10686574
- インチ: InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)
- InChIKey: CXYFOAYSBFEKMT-UHFFFAOYSA-N
- ほほえんだ: CCC1COCC(N1)=O
計算された属性
- せいみつぶんしりょう: 129.07900
- どういたいしつりょう: 129.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- PSA: 38.33000
- LogP: 0.24020
5-ethyl-3-morpholinone セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H317-H319
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36-43
- セキュリティの説明: 26-36/37
-
危険物標識:
5-ethyl-3-morpholinone 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-ethyl-3-morpholinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB266674-250 mg |
5-Ethyl-3-morpholinone |
77605-88-0 | 250mg |
€193.50 | 2023-04-26 | ||
eNovation Chemicals LLC | Y1249144-5g |
5-ETHYL-3-MORPHOLINONE |
77605-88-0 | 95% | 5g |
$650 | 2024-06-07 | |
eNovation Chemicals LLC | Y1249144-1g |
5-ETHYL-3-MORPHOLINONE |
77605-88-0 | 95% | 1g |
$185 | 2024-06-07 | |
Enamine | EN300-155452-10.0g |
5-ethylmorpholin-3-one |
77605-88-0 | 95% | 10g |
$1040.0 | 2023-06-08 | |
Enamine | EN300-155452-0.25g |
5-ethylmorpholin-3-one |
77605-88-0 | 95% | 0.25g |
$88.0 | 2023-06-08 | |
Enamine | EN300-155452-500mg |
5-ethylmorpholin-3-one |
77605-88-0 | 95.0% | 500mg |
$164.0 | 2023-09-25 | |
Enamine | EN300-155452-250mg |
5-ethylmorpholin-3-one |
77605-88-0 | 95.0% | 250mg |
$88.0 | 2023-09-25 | |
Enamine | EN300-155452-5000mg |
5-ethylmorpholin-3-one |
77605-88-0 | 95.0% | 5000mg |
$701.0 | 2023-09-25 | |
Enamine | EN300-155452-10000mg |
5-ethylmorpholin-3-one |
77605-88-0 | 95.0% | 10000mg |
$1040.0 | 2023-09-25 | |
abcr | AB266674-1g |
5-Ethyl-3-morpholinone; . |
77605-88-0 | 1g |
€230.10 | 2025-02-17 |
5-ethyl-3-morpholinone 関連文献
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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4. Book reviews
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
5-ethyl-3-morpholinoneに関する追加情報
Chemical Profile of 5-Ethylmorpholin-3-one (CAS No. 77605-88-0)
5-Ethylmorpholin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 77605-88-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural uniqueness and potential pharmacological applications. The compound belongs to the morpholine family, characterized by a morpholine ring substituted with an ethyl group at the 5-position and a carbonyl group at the 3-position, making it a versatile scaffold for drug discovery.
The molecular structure of 5-Ethylmorpholin-3-one (CAS No. 77605-88-0) consists of a six-membered aromatic ring containing two nitrogen atoms, with an ethyl substituent attached at the 5-position and a ketone functional group at the 3-position. This configuration imparts unique electronic and steric properties to the molecule, which can be exploited in designing novel therapeutic agents. The presence of both nitrogen and oxygen heteroatoms enhances its interaction with biological targets, making it a promising candidate for further exploration in medicinal chemistry.
In recent years, 5-Ethylmorpholin-3-one (CAS No. 77605-88-0) has been studied for its potential role in various pharmacological contexts. One of the most intriguing areas of research is its application as a precursor or intermediate in the synthesis of more complex molecules. The morpholine core is a common motif in many bioactive compounds, and modifications at different positions on this ring can lead to significant changes in biological activity.
Recent studies have highlighted the significance of 5-Ethylmorpholin-3-one (CAS No. 77605-88-0) in the development of central nervous system (CNS) drugs. The morpholine scaffold is known to enhance blood-brain barrier penetration, making it an attractive moiety for CNS-targeting therapies. Researchers have been exploring its derivatives as potential candidates for treating neurological disorders such as epilepsy, depression, and cognitive impairments. The ethyl substituent at the 5-position and the carbonyl group at the 3-position provide a balance between lipophilicity and polarizability, which is crucial for effective CNS drug design.
Another area where 5-Ethylmorpholin-3-one (CAS No. 77605-88-0) has shown promise is in the field of anti-inflammatory agents. Morpholine derivatives are known to exhibit anti-inflammatory properties by modulating various signaling pathways involved in inflammation. The structural features of 5-Ethylmorpholin-3-one make it a suitable candidate for inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Preliminary in vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory therapeutic agent.
The synthesis of 5-Ethylmorpholin-3-one (CAS No. 77605-88-0) involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, reductive amination, and cyclization processes. The choice of starting materials and reaction conditions can significantly influence the efficiency of the synthesis. Advanced techniques such as flow chemistry have been explored to improve scalability and reproducibility in the production of this compound.
In terms of analytical characterization, 5-Ethylmorpholin-3-one (CAS No. 77605-88-0) is typically analyzed using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound. High-performance liquid chromatography (HPLC) is also employed for purity assessment and quantification purposes.
The pharmacokinetic properties of 5-Ethylmorpholin-3-one (CAS No. 77605-88-0) are another critical aspect that has been extensively studied. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic efficacy and safety profile. Preliminary pharmacokinetic studies have indicated that 5-Ethylmorpholin-3-one exhibits moderate oral bioavailability and a reasonable half-life, suggesting its potential for systemic administration.
Future directions in research on 5-Ethylmorpholin-3-one (CAS No. 77605-88-0) include exploring its mechanism of action in more detail and identifying new therapeutic applications. Computational modeling techniques such as molecular docking can be used to predict how this compound interacts with biological targets at the molecular level. This information can guide the design of more potent derivatives with improved pharmacological profiles.
Additionally, green chemistry principles are being increasingly applied in the synthesis of 5-Ethylmorpholin-3-one (CAS No. 77605-88-0) to minimize environmental impact. Techniques such as solvent-free reactions, catalytic processes, and biocatalysis are being explored to develop more sustainable synthetic routes. These approaches not only reduce waste generation but also improve energy efficiency, aligning with global efforts to promote sustainable chemical manufacturing.
In conclusion,5-Ethylmorpholin-3-one (CAS No., 776058880) is a structurally interesting compound with significant potential in pharmaceutical research . Its unique chemical properties make it a valuable scaffold for developing novel therapeutic agents targeting various diseases . Continued exploration into its pharmacological applications , synthetic methodologies ,and environmental impact will further enhance our understanding of this compound's role in modern medicine .
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